![molecular formula C35H45N7O8S B1669742 ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid CAS No. 872728-81-9](/img/structure/B1669742.png)
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Vue d'ensemble
Description
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid is a direct thrombin inhibitor used primarily as an anticoagulant. This compound is used to reduce the risk of stroke and blood clots in patients with atrial fibrillation, as well as to treat and prevent deep vein thrombosis and pulmonary embolism .
Méthodes De Préparation
The synthesis of dabigatran etexilate methanesulfonate involves several steps. One method includes the use of a novel synthon, n-hexyl-4-nitrophenyl carbonate, which eliminates the formation of potential impurities . The process begins with the Pinner reaction to prepare a key intermediate, amidine, which is then subjected to nucleophilic substitution with n-hexyl-4-nitrophenyl carbonate to form the dabigatran base. This base is subsequently converted to its mesylate salt using methanesulfonic acid . Another method involves the condensation of 4-aminobenzamidine with hexyl chloroformate, followed by further condensation and salification steps .
Analyse Des Réactions Chimiques
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid undergoes various chemical reactions, including nucleophilic substitution and ester hydrolysis . Common reagents used in these reactions include n-hexyl-4-nitrophenyl carbonate and methanesulfonic acid . The major products formed from these reactions are the dabigatran base and its mesylate salt .
Applications De Recherche Scientifique
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid has numerous applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively used as an anticoagulant to prevent stroke and systemic embolism in patients with atrial fibrillation . Additionally, it is employed in the treatment and prevention of deep vein thrombosis and pulmonary embolism . The compound is also used in pharmaceutical research to develop new anticoagulant therapies and to study the mechanisms of thrombin inhibition .
Mécanisme D'action
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid is a prodrug that is converted to dabigatran in the body . Dabigatran is a competitive and reversible direct thrombin inhibitor that prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The molecular targets of dabigatran include thrombin, a serine protease involved in the coagulation cascade . By inhibiting thrombin, dabigatran effectively reduces the risk of thromboembolic events .
Comparaison Avec Des Composés Similaires
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid is unique among anticoagulants due to its direct inhibition of thrombin . Similar compounds include other direct thrombin inhibitors such as argatroban and bivalirudin . Unlike warfarin, which requires regular monitoring and dose adjustments, dabigatran provides a more predictable anticoagulant effect without the need for frequent blood tests . This makes it a convenient option for patients requiring long-term anticoagulation therapy .
Activité Biologique
Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid (commonly referred to as dabigatran etexilate) is a compound of significant interest in pharmacology due to its anticoagulant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C34H41N7O5
- Molecular Weight : 627.7 g/mol
- IUPAC Name : ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Dabigatran etexilate functions primarily as a direct thrombin inhibitor. It works by binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This mechanism is crucial in managing conditions such as atrial fibrillation and venous thromboembolism.
Pharmacokinetics
The pharmacokinetic profile of dabigatran etexilate includes:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1–2 hours.
- Metabolism : Primarily metabolized by esterases to its active form, dabigatran.
- Excretion : Approximately 80% of the drug is excreted unchanged in urine, highlighting the importance of renal function in dosing considerations.
Efficacy and Safety
Clinical studies have demonstrated that dabigatran etexilate is effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It has been compared favorably against traditional anticoagulants like warfarin, showing similar or superior efficacy with a more predictable anticoagulant effect and fewer dietary restrictions.
Clinical Trials Overview
- RE-LY Trial : A landmark study comparing dabigatran etexilate with warfarin in patients with atrial fibrillation. The trial found that dabigatran significantly reduced the risk of stroke and systemic embolism while having a lower incidence of major bleeding events compared to warfarin.
- Dabigatran for Treatment of Venous Thromboembolism : In a study assessing the use of dabigatran for treating deep vein thrombosis and pulmonary embolism, results indicated that it was non-inferior to warfarin regarding efficacy while demonstrating a favorable safety profile.
Adverse Effects
Despite its benefits, dabigatran etexilate is associated with some adverse effects, including gastrointestinal disturbances and an increased risk of bleeding. Monitoring renal function is critical due to its renal excretion pathway.
Comparative Analysis with Other Anticoagulants
Feature | Dabigatran Etexilate | Warfarin | Rivaroxaban |
---|---|---|---|
Mechanism | Direct thrombin inhibitor | Vitamin K antagonist | Factor Xa inhibitor |
Onset of Action | Rapid (1–2 hours) | Slow (days) | Rapid (2–4 hours) |
Monitoring | Not required | Required (INR) | Not required |
Major Bleeding Risk | Moderate | Higher | Moderate |
Propriétés
Numéro CAS |
872728-81-9 |
---|---|
Formule moléculaire |
C35H45N7O8S |
Poids moléculaire |
723.8 g/mol |
Nom IUPAC |
ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) |
Clé InChI |
XETBXHPXHHOLOE-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O |
SMILES isomérique |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O |
SMILES canonique |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BIBR 1048 dabigatran dabigatran etexilate dabigatran etexilate mesylate Etexilate Mesylate, Dabigatran Etexilate, Dabigatran Mesylate, Dabigatran Etexilate N-((2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine Pradaxa |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.